5-Bromo-2-(methoxymethyl)pyrimidine

Suzuki-Miyaura coupling Palladium catalysis Regioselective arylation

Medicinal chemistry teams developing kinase inhibitors often require a pyrimidine core with two independently addressable functional handles. 5-Bromo-2-(methoxymethyl)pyrimidine delivers orthogonal C5-Br and C2-MOM reactivity in a single building block: • Enables sequential Suzuki-Miyaura coupling then acidic MOM deprotection to access 5-aryl-2-hydroxymethylpyrimidines • Avoids linear step penalties inherent to 5-bromo-2-methylpyrimidine • Supports parallel C4/C5 SAR via commercial 5-Br-2-(MOM)pyrimidine-4-carboxylic acid (CAS 1267654-44-3). Supplied with ≥95% purity; store at ambient temperature.

Molecular Formula C6H7BrN2O
Molecular Weight 203.04 g/mol
CAS No. 1476795-98-8
Cat. No. B1445975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(methoxymethyl)pyrimidine
CAS1476795-98-8
Molecular FormulaC6H7BrN2O
Molecular Weight203.04 g/mol
Structural Identifiers
SMILESCOCC1=NC=C(C=N1)Br
InChIInChI=1S/C6H7BrN2O/c1-10-4-6-8-2-5(7)3-9-6/h2-3H,4H2,1H3
InChIKeyHBFDTJFYQNXSOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(methoxymethyl)pyrimidine: Technical Baseline


5-Bromo-2-(methoxymethyl)pyrimidine (CAS 1476795-98-8) is a disubstituted heterocyclic building block featuring a bromine atom at the C5 position and a methoxymethyl (MOM) group at the C2 position of the pyrimidine core. This substitution pattern defines its role as a versatile intermediate in medicinal chemistry and organic synthesis, with a molecular formula of C₆H₇BrN₂O and a molecular weight of 203.04 g/mol . Commercially, it is available in purities ranging from 95% to 97% from multiple established vendors, including Aladdin Scientific, Sigma-Aldrich (via Enamine), AKSci, and Smolecule, with pricing that reflects its specialized synthetic utility as a non-commodity research chemical . The compound is typically stored at room temperature or at 4°C depending on vendor specifications and is classified with GHS07 hazard labeling (Warning) due to skin, eye, and respiratory irritation potential .

1
Disubstituted pyrimidine building block with C5-Br and C2-MOM handles
2
Multi-vendor availability at research-grade purity
3
Orthogonal reactivity for sequential functionalization

5-Bromo-2-(methoxymethyl)pyrimidine: Advantage Over Generic Analogs


The selection of 5-Bromo-2-(methoxymethyl)pyrimidine over alternative pyrimidine derivatives is not arbitrary; it is dictated by the orthogonal reactivity conferred by its specific C2-MOM and C5-Br substitution pattern. Substituting this compound with a positional isomer, such as 4-Bromo-6-(methoxymethyl)pyrimidine (CAS not fully established in literature, molecular weight 203.04 g/mol), introduces altered electronic distribution and steric constraints that fundamentally modify cross-coupling efficiency and regioselectivity . Similarly, replacing the MOM-protected hydroxymethyl moiety with a simple methyl group, as in 5-Bromo-2-methylpyrimidine (CAS 7750-74-5), or with a methoxy group, as in 5-Bromo-2-methoxypyrimidine (CAS 14001-66-2), eliminates the capacity for selective deprotection and subsequent functionalization at the C2 position . The combination of a C5 bromine handle for palladium-catalyzed transformations and a C2 MOM-protected alcohol creates a uniquely addressable bifunctional scaffold that cannot be recapitulated by any single commercially available analog, directly impacting synthetic route efficiency and final product diversity .

Positional Isomer Mismatch
4-Bromo-6-(methoxymethyl)pyrimidine may alter electronic distribution and cross-coupling regioselectivity.
Missing Deprotection Handle
5-Bromo-2-methylpyrimidine lacks a C2 functionalizable group, limiting downstream derivatization.
Non-Cleavable Methoxy Group
5-Bromo-2-methoxypyrimidine may not support clean deprotection to a hydroxyl, restricting further elaboration.

5-Bromo-2-(methoxymethyl)pyrimidine: Comparative Evidence


Cross-Coupling Regioselectivity at C5 Bromine

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of halogenated pyrimidines, the position of the halogen substituent exerts a pronounced effect on reaction efficiency and product distribution. While bromopyrimidines generally serve as competent coupling partners, the C5 position exhibits distinct reactivity characteristics compared to C2, C4, or C6 halogenated analogs . Specifically, 5-bromo-substituted pyrimidines typically undergo mono-arylation with high fidelity, whereas the presence of C2, C4, or C6 halogens in combination with other activating groups can lead to competitive bis-arylation or site-selectivity challenges under standard conditions [1]. In a representative study of halogenated pyrimidine arylation, chloropyrimidines were noted to be preferable substrates over bromopyrimidines for certain selective transformations; however, within the bromopyrimidine subset, the C5 bromine in 5-Bromo-2-(methoxymethyl)pyrimidine provides a predictable, single-point coupling handle that avoids the ambident reactivity sometimes observed with 2-bromo- or 4-bromo-substituted pyrimidines [2].

Cross-Coupling Regioselectivity
Class-level inference
C5 bromine: predictable mono-arylation handle vs. C2/C4: potential ambident reactivity
Supports route design for 5-arylated pyrimidines
Suzuki-Miyaura conditions; J. Org. Chem. 2001 study
Suzuki-Miyaura coupling Palladium catalysis Regioselective arylation Pyrimidine functionalization

C2 MOM-Protected Alcohol vs. Methyl and Methoxy

The methoxymethyl (MOM) group at the C2 position of 5-Bromo-2-(methoxymethyl)pyrimidine (molecular weight 203.04 g/mol) serves as a protected hydroxymethyl alcohol, enabling a two-step functionalization sequence that is not available in simpler analogs . In contrast, 5-Bromo-2-methylpyrimidine (molecular weight 173.01 g/mol) lacks any functionalizable group at C2 beyond the chemically inert methyl group, terminating the synthetic pathway at this position . 5-Bromo-2-methoxypyrimidine (CAS 14001-66-2, molecular weight 189.01 g/mol) similarly provides a methoxy group that cannot be cleanly deprotected to reveal a reactive hydroxyl under conditions compatible with the bromine handle . The MOM group in the target compound can be selectively removed under mild acidic conditions (e.g., HCl, TFA, or Amberlyst-15) to liberate the 2-hydroxymethylpyrimidine moiety, which then serves as a substrate for oxidation, alkylation, acylation, or Mitsunobu reactions, all while preserving the C5 bromine for subsequent cross-coupling steps [1].

C2 MOM vs. Methyl/Methoxy
Head-to-head
MOM deprotection enables ≥1 additional synthetic step beyond coupling; methyl/methoxy offer 0 steps
Reduces linear steps for 2-hydroxymethyl targets
Acidic deprotection (HCl, TFA) required
Protecting group strategy Hydroxymethyl deprotection Orthogonal functionalization Bifunctional building blocks

Precursor to 4-Carboxylic Acid Derivatives

5-Bromo-2-(methoxymethyl)pyrimidine serves as the direct synthetic precursor to 5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid (CAS 1267654-44-3), a derivative that introduces a carboxylic acid handle for amide bond formation and other carboxylate chemistries [1]. This carboxylic acid derivative retains the critical C5 bromine and C2 MOM functionalities of the parent compound while adding the C4 carboxyl group, creating a tri-functional scaffold (bromine + protected alcohol + carboxylic acid) [2]. In contrast, analogs such as 5-Bromo-2-methylpyrimidine-4-carboxylic acid (CAS not established) or 5-Bromo-2-methoxypyrimidine-4-carboxylic acid (CAS not established) would either lack the expandable C2 handle or require alternative protection strategies that add synthetic steps [3]. The parent compound's established route to this tri-functional derivative—either via direct lithiation/carboxylation at C4 or through sequential functionalization—positions it as a gateway building block for generating complex, multi-functional pyrimidine cores suitable for kinase inhibitor and antimicrobial agent development [4].

4-Carboxylic Acid Derivative
Supporting evidence
Direct precursor to 5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid (97% purity available)
Validates synthetic accessibility of tri-functional scaffolds
Commercially available from multiple vendors
Carboxylic acid derivatives Amide coupling Peptidomimetics Heterocyclic carboxylic acids

LogP and Volatility Differentiation

Computational and experimental physicochemical parameters provide quantifiable differentiation between 5-Bromo-2-(methoxymethyl)pyrimidine and its structural analogs, with direct implications for purification protocol design and storage condition selection [1]. The target compound exhibits a calculated LogP of 0.79, indicating balanced hydrophilic-lipophilic character, a boiling point of 225.6 ± 20.0 °C at 760 mmHg, a density of 1.5 ± 0.1 g/cm³, and a flash point of 90.2 ± 21.8 °C [2]. In comparison, 5-Bromo-2-methoxypyrimidine (CAS 14001-66-2) has a markedly higher boiling point of 259.8 ± 32.0 °C, a higher density of 1.628 ± 0.06 g/cm³, and a melting point of 55.5–59.5 °C (solid at room temperature) versus the target compound which is typically supplied as a powder stored at room temperature or 4°C . 5-Bromo-2-methylpyrimidine, lacking the oxygen-containing MOM moiety, would be expected to exhibit significantly lower polarity and different chromatographic retention behavior, though specific published LogP data are not available for this compound [3].

Physicochemical Profile
Cross-study comparable
Lower boiling point (225.6°C vs. 259.8°C) and powder form vs. crystalline solid for 5-Br-2-MeO analog
Influences purification and storage protocol selection
Computational predictions; limited experimental data
LogP Physicochemical properties Chromatographic behavior Boiling point

Commercial Availability and Purity Benchmarking

5-Bromo-2-(methoxymethyl)pyrimidine is stocked and available from multiple established research chemical suppliers, including Sigma-Aldrich (via Enamine, 95% purity), Aladdin Scientific (97% purity, 500 mg at $7,939.90), AKSci (95% purity), Smolecule (in stock, purity unspecified), and CymitQuimica (via Fluorochem, minimum 95% purity) . This multi-vendor availability stands in contrast to several of its closest structural analogs: 4-Bromo-6-(methoxymethyl)pyrimidine (the positional isomer) appears primarily through specialty vendors without established traceability to major catalog houses . 5-Bromo-2-methoxypyrimidine, while available from Thermo Scientific/Acros Organics and TCI America at 97-98% purity, represents a different functional profile (methoxy vs. MOM) that does not address the same synthetic objective . 5-Bromo-2-methylpyrimidine is available from Ambeed and other vendors but lacks the protected alcohol handle . The pricing of 5-Bromo-2-(methoxymethyl)pyrimidine (approximately $7,940 per 500 mg for 97% purity from Aladdin) reflects its specialized nature as a non-commodity building block with limited bulk production scale, a characteristic shared across this class of functionalized pyrimidines .

Multi-Vendor Sourcing
Supporting evidence
≥4 established catalog vendors vs. limited availability for positional isomer
Reduces single-supplier dependency risk
Purity specifications 95–97% across suppliers
Commercial availability Purity specification Vendor comparison Supply chain assessment

5-Bromo-2-(methoxymethyl)pyrimidine: Procurement & Application Scenarios


5-Aryl-2-hydroxymethylpyrimidine Library Synthesis

Research groups engaged in kinase inhibitor development can procure 5-Bromo-2-(methoxymethyl)pyrimidine as a bifunctional building block to construct focused libraries of 5-aryl-2-hydroxymethylpyrimidines. The workflow leverages the C5 bromine for Suzuki-Miyaura coupling with diverse aryl boronic acids, followed by acidic MOM deprotection to reveal the C2 hydroxymethyl group [1]. This sequence provides access to a chemotype common in ATP-competitive kinase inhibitors, where the 2-hydroxymethyl moiety serves as a hydrogen bond donor/acceptor or a point for further elaboration (e.g., phosphorylation, glycosylation, or ether formation) [2]. Compared to using 5-Bromo-2-methylpyrimidine, this approach yields an additional functionalizable position without adding linear steps, directly impacting library size and synthetic efficiency .

4-Carboxylic Acid Derivative for Amide Conjugation

Medicinal chemistry teams requiring tri-functional pyrimidine scaffolds for peptidomimetic or amide-containing inhibitor programs can utilize 5-Bromo-2-(methoxymethyl)pyrimidine as the precursor to 5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid (CAS 1267654-44-3) [1]. The carboxylic acid derivative is commercially available at 97% purity, enabling direct amide coupling with diverse amine partners while retaining both the C5 bromine for subsequent cross-coupling and the C2 MOM group for later-stage hydroxymethyl deprotection [2]. This procurement pathway—purchasing either the parent compound for in-house carboxylation or directly sourcing the acid—supports parallel SAR exploration at C4 (via amide variation) and C5 (via Suzuki coupling) from a common intermediate, a synthetic strategy not accessible from simpler 5-bromo-2-methyl or 2-methoxy analogs .

Orthogonal Functionalization for Total Synthesis

Organic synthesis laboratories undertaking the total synthesis of complex natural product analogs or designed bioactive molecules can employ 5-Bromo-2-(methoxymethyl)pyrimidine as a regiochemically defined, orthogonally protected core [1]. The compound's C5 bromine and C2 MOM group represent two independent functional handles that can be addressed in either order, providing strategic flexibility in convergent synthetic routes [2]. For instance, the C5 position can be elaborated via cross-coupling first, with the MOM group remaining intact under palladium-catalyzed conditions, followed by acidic deprotection and subsequent C2 functionalization. Alternatively, MOM deprotection and C2 derivatization can precede C5 cross-coupling, provided that the C2 modifications are compatible with the C5 bromine. This orthogonal reactivity is not available in positional isomers such as 4-Bromo-6-(methoxymethyl)pyrimidine, where both substituents reside on the same face of the pyrimidine ring and may exhibit competing or synergistic electronic effects that alter reaction outcomes .

Antimicrobial Agents via C5 Arylation

Research programs targeting novel antimicrobial agents can utilize 5-Bromo-2-(methoxymethyl)pyrimidine to generate diverse C5-arylated pyrimidine derivatives for antibacterial screening [1]. While the specific compound itself lacks published direct antimicrobial activity data, structurally related pyrimidine derivatives have demonstrated MIC values ranging from 6.5 μg/mL to higher concentrations against both Gram-positive (S. aureus) and Gram-negative (E. coli, K. pneumoniae) bacterial strains [2]. The 5-Bromo-2-(methoxymethyl)pyrimidine scaffold enables the systematic exploration of C5 aryl substituent effects on antimicrobial potency while maintaining the C2 MOM group as a fixed structural feature or as a site for further optimization following deprotection . This scaffold-based approach contrasts with the use of simpler 5-bromopyrimidines lacking the C2 expandable handle, which would limit SAR exploration to a single variable position .

Application
Selection Property
Validation Focus
5-Aryl-2-hydroxymethylpyrimidine Library Synthesis
Bifunctional building block with orthogonal handles
Coupling/deprotection sequence yield and regioselectivity
4-Carboxylic Acid Derivative for Amide Conjugation
Precursor to tri-functional carboxylic acid
Carboxylation efficiency and amide coupling scope
Orthogonal Functionalization for Total Synthesis
Regiochemically defined, orthogonally protected core
Reaction order flexibility and functional group tolerance
Antimicrobial SAR via C5 Arylation
C5 arylation for scaffold diversification
Antimicrobial activity screening of derivatives

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